2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol
Description
2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol is a secondary amine-alcohol hybrid compound characterized by a propan-1-ol backbone (a three-carbon chain with a hydroxyl group at the first carbon) and a 4,4-dimethylcyclohexylamine substituent at the second carbon.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-13)12-10-4-6-11(2,3)7-5-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
WIMFMCZZJHEGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCC(CC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-((4,4-Dimethylcyclohexyl)amino)propan-1-ol
- Structural Difference: This analog differs in the position of the amino group, which is attached to the third carbon of the propanol chain instead of the second.
- Key Data: Molecular Formula: Not explicitly stated, but inferred as C₁₁H₂₁NO (assuming a free base).
- Implications : The positional isomerism likely affects steric interactions and hydrogen-bonding capacity, altering solubility or receptor-binding profiles compared to the target compound.
3-Amino-1-(4,4-dimethylcyclohexyl)propan-1-ol Hydrochloride
- Structural Difference: The amino group is on the third carbon, and the 4,4-dimethylcyclohexyl group is attached to the first carbon. It is also a hydrochloride salt.
- Key Data :
- Implications : The hydrochloride salt enhances water solubility and stability, which is critical for pharmaceutical formulations. The altered substitution pattern may influence bioactivity compared to the target compound.
Imidazo-Pyridine Derivatives with Propan-1-ol Substituents
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol
- Key Data :
- Implications: The absence of an amino group limits its utility in applications requiring basicity or nucleophilicity, but its cyclohexanol structure is relevant to fragrance or solvent industries.
Research Findings and Implications
- Salt Formation: The hydrochloride salt in 3-amino-1-(4,4-dimethylcyclohexyl)propan-1-ol demonstrates a common strategy to improve solubility, suggesting similar modifications could benefit the target compound .
- Biological Activity: Imidazo-pyridine derivatives with propanol chains emphasize the role of aromatic systems in enhancing target affinity, a feature absent in the simpler cyclohexyl-propanolamines .
Biological Activity
2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol, also known as 3-amino-2-(4,4-dimethylcyclohexyl)propan-1-ol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclohexyl ring with two methyl substituents at the 4-position, an amino group, and a propanol chain. Its molecular formula is , with a molecular weight of approximately 225.35 g/mol. The presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (cyclohexyl ring) elements allows it to interact with various biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential role as an enzyme inhibitor. It may bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This interaction is facilitated by hydrogen bonding and ionic interactions due to the amino group.
- Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways. The hydrophobic nature of the cyclohexyl ring allows for van der Waals interactions with receptor sites.
Biological Activity Profiles
Recent studies have highlighted the compound's diverse biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit various enzymes, impacting metabolic pathways. |
| Ligand Binding | Acts as a ligand in biochemical assays, influencing receptor activity. |
| Therapeutic Potential | Explored for drug development targeting specific diseases. |
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activities. For example, it has been shown to influence the activity of certain cytochrome P450 enzymes involved in drug metabolism. Such interactions are crucial for understanding its pharmacokinetic properties and potential drug-drug interactions .
Toxicological Assessments
In silico predictions have provided insights into the compound's safety profile. Various studies have estimated its potential toxic effects based on structural similarities with known compounds. For instance, the compound has been analyzed for teratogenicity and carcinogenicity risks, revealing moderate concerns that warrant further investigation .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug design:
- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing pharmaceuticals due to its ability to participate in various chemical reactions.
- Targeted Therapies : Its interactions with specific biological targets suggest potential applications in developing targeted therapies for diseases such as cancer or metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
